molecular formula C7H17NO2S B2667753 3,3-Dimethylpentane-1-sulfonamide CAS No. 2022297-90-9

3,3-Dimethylpentane-1-sulfonamide

Cat. No.: B2667753
CAS No.: 2022297-90-9
M. Wt: 179.28
InChI Key: FTJNVHKAJBWNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpentane-1-sulfonamide is an organic compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3,3-dimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpentane-1-sulfonamide typically involves the reaction of 3,3-dimethylpentane with sulfonamide reagents under specific conditions. One common method includes the sulfonation of 3,3-dimethylpentane using chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentane-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,3-Dimethylpentane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes involved in folate metabolism, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylpentane-1-sulfonic acid
  • 3,3-Dimethylpentane-1-amine
  • 3,3-Dimethylpentane-1-thiol

Uniqueness

3,3-Dimethylpentane-1-sulfonamide is unique due to its specific sulfonamide group attached to a 3,3-dimethylpentane backbone. This structure imparts distinct chemical properties, such as its reactivity and potential biological activity, which differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3,3-dimethylpentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNVHKAJBWNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.